3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-12-5-6-15(9-13(12)2)21(18,19)17-11-16(3,4)14-7-8-20-10-14/h5-10,17H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRQBZQVQOKTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 3,4-dimethylbenzenesulfonyl chloride, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.
Scientific Research Applications
3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both a sulfonamide group and a thiophene ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3,4-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiophene ring and a sulfonamide functional group, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of 3,4-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can be represented as follows:
This structure includes:
- A benzenesulfonamide core.
- A thiophene group that may enhance biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives often exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. The MIC values for 3,4-dimethyl derivatives typically range from 15.625 to 125 μM depending on the specific bacterial strain tested .
Antiviral Potential
The compound's structure suggests potential antiviral activity, particularly against RNA viruses. Heterocyclic compounds like thiophenes have been documented to possess antiviral properties due to their ability to inhibit viral replication mechanisms .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production.
- Biofilm Disruption : Recent studies suggest that certain sulfonamide derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness in treating infections associated with biofilms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 15.625 - 125 μM | |
| Antiviral | Potential inhibition of viral replication | |
| Biofilm Disruption | Effective against biofilm-forming bacteria |
Case Study: Antibacterial Efficacy
A study conducted on various sulfonamide compounds demonstrated that those with a thiophene moiety exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
Q & A
Basic: What are the optimal synthetic routes for 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
Sulfonylation : React 3,4-dimethylbenzenesulfonyl chloride with 2-methyl-2-(thiophen-3-yl)propan-1-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product .
Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., dimerization of the amine). Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
A combination of techniques is required:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 3/4 on the benzene ring; thiophene protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bending (1540–1490 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 362.12) .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
Methodology :
Target Selection : Identify enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) using structural databases (PDB).
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding (sulfonamide O atoms with Zn²⁺ in metalloenzymes) and hydrophobic interactions (methyl/thiophene groups) .
MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and conformational changes .
Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Note : Account for tautomerization of the sulfonamide group in simulations .
Advanced: How to resolve contradictions in solubility data across different studies?
Answer:
Analytical Framework :
Controlled Replication : Repeat solubility tests (e.g., shake-flask method) under standardized conditions (pH 7.4 PBS, 25°C) .
Variable Screening : Test pH (2–10), co-solvents (DMSO, ethanol), and ionic strength to identify confounding factors .
Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation at low concentrations, which may skew solubility measurements .
Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by impurities or degradation .
Example : Discrepancies in DMSO solubility may arise from residual water content; use Karl Fischer titration to quantify moisture .
Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?
Answer:
Experimental Design :
Analog Synthesis : Prepare derivatives with variations in:
- Benzene ring substituents (e.g., Cl, NO₂ at position 4).
- Thiophene replacement (e.g., furan, pyrrole).
- Alkyl chain branching .
Biological Assays : Test analogs against target enzymes (e.g., IC₅₀ determination via fluorogenic substrates).
QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (Hammett σ, logP) with activity .
Contradiction Management : If bioactivity trends conflict with computational predictions, re-evaluate force field parameters or solvation models .
Basic: What are the stability profiles of this compound under varying pH and temperature?
Answer:
Methodology :
Forced Degradation : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC .
Thermal Stability : Use TGA/DSC to determine decomposition temperature (expected >200°C for sulfonamides) .
Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation products with LC-MS .
Key Finding : Sulfonamides are generally stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
Advanced: How to address discrepancies in reported biological activity across studies?
Answer:
Root-Cause Analysis :
Assay Variability : Compare protocols (e.g., enzyme source, substrate concentration). Standardize using WHO guidelines .
Compound Integrity : Verify purity (>98% via HPLC) and confirm absence of tautomers or polymorphs .
Data Normalization : Normalize activity data to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
Meta-Analysis : Use random-effects models to aggregate data and identify outliers .
Example : Contradictory IC₅₀ values may arise from differences in enzyme isoforms (e.g., CA-II vs. CA-IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
